molecular formula C8H14O2 B14573996 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- CAS No. 61747-63-5

2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans-

Cat. No.: B14573996
CAS No.: 61747-63-5
M. Wt: 142.20 g/mol
InChI Key: GWBYXOGWPCFCSB-WDSKDSINSA-N
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Description

2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with four methyl groups attached at the 3, 3, 4, and 5 positions. The “trans-” designation indicates the specific geometric configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The purification of the compound is typically achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

    Substitution: The methyl groups attached to the furanone ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated furanone derivatives.

    Substitution: Various substituted furanone derivatives depending on the reagents used.

Scientific Research Applications

2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-one, 2,3-dihydro-3,3,5,6-tetramethyl-
  • 1H-Inden-1-one, 2,3-dihydro-
  • 1H-Inden-5-ol, 2,3-dihydro-

Uniqueness

2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- is unique due to its specific geometric configuration and the presence of four methyl groups on the furanone ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61747-63-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(4R,5S)-3,3,4,5-tetramethyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-5-6(2)10-7(9)8(5,3)4/h5-6H,1-4H3/t5-,6-/m0/s1

InChI Key

GWBYXOGWPCFCSB-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)C1(C)C)C

Canonical SMILES

CC1C(OC(=O)C1(C)C)C

Origin of Product

United States

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